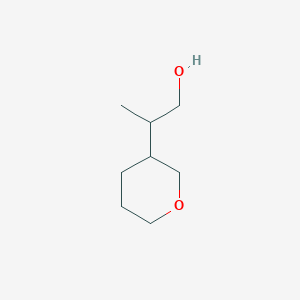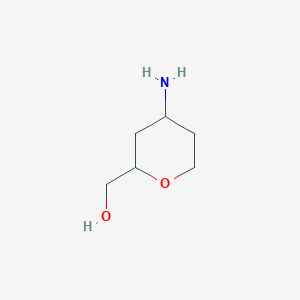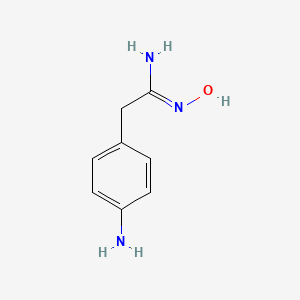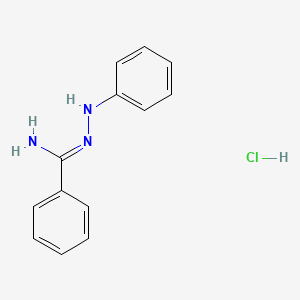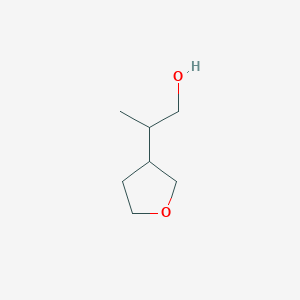
2-(oxolan-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxolan-3-yl)propan-1-ol is an organic compound with the molecular formula C7H14O2. It is a derivative of tetrahydrofuran, featuring a hydroxyl group and a propyl side chain. This compound is known for its antioxidative properties and is used in various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yl)propan-1-ol typically involves the reaction of tetrahydrofuran with propylene oxide under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through the opening of the tetrahydrofuran ring and subsequent addition of the propyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or crystallization to achieve the desired purity .
化学反応の分析
Types of Reactions
2-(Oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are commonly employed
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Produces halides or amines
科学的研究の応用
2-(Oxolan-3-yl)propan-1-ol is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Biology: Investigated for its antioxidative properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic applications due to its antioxidative activity.
Industry: Used in the production of polymers, resins, and other industrial chemicals
作用機序
The antioxidative activity of 2-(oxolan-3-yl)propan-1-ol is attributed to its ability to inhibit the formation of lipid hydroperoxides and prevent protein denaturation. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage. The molecular targets include phosphatidylethanolamine and other cellular lipids .
類似化合物との比較
Similar Compounds
3-(Oxolan-2-yl)propan-1-ol: Similar structure but with the hydroxyl group on the second carbon of the oxolane ring.
1-(Oxolan-3-yl)propan-2-ol: Similar structure but with the hydroxyl group on the second carbon of the propyl chain
Uniqueness
2-(Oxolan-3-yl)propan-1-ol is unique due to its specific antioxidative properties and its ability to form stable reaction products with ethanolamine. This makes it particularly useful in applications requiring high thermal stability and antioxidative activity .
特性
IUPAC Name |
2-(oxolan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(4-8)7-2-3-9-5-7/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECBVGXHZXOYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride](/img/structure/B6619372.png)
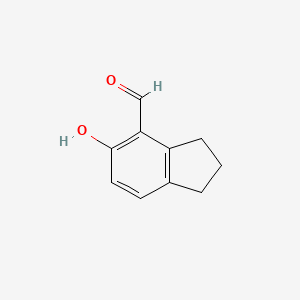
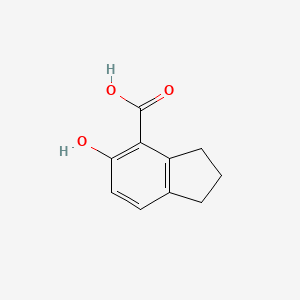
![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)
![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)
![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)
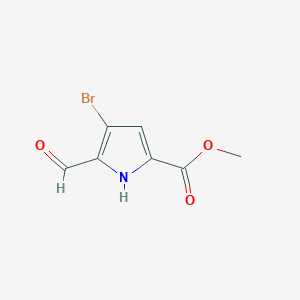
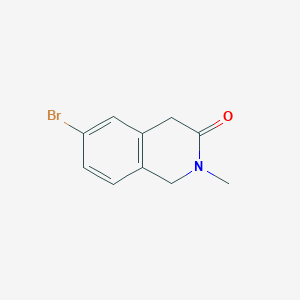
![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)
